3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with two distinct pharmacophores: a piperazine-linked 5-bromofuran-2-carbonyl group and a 3,4,5-trimethylpyrazole moiety. The pyridazine scaffold is known for its role in medicinal chemistry, particularly in modulating biological targets such as enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O2/c1-12-13(2)23-26(14(12)3)18-7-6-17(21-22-18)24-8-10-25(11-9-24)19(27)15-4-5-16(20)28-15/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBGHCAQJPFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine , with CAS number 1020502-59-3 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, synthesis, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : 445.3 g/mol
- Structure : The compound features a pyridazine ring substituted with a piperazine moiety and a bromofuran carbonyl group, alongside a trimethyl pyrazole substituent.
Synthesis
The synthesis of this compound typically involves:
- Bromination of Furan : Starting with furan, bromination is performed to yield 5-bromofuran derivatives.
- Formation of Carbonyl Group : The brominated furan is converted to its carbonyl derivative using appropriate reagents.
- Piperazine Coupling : The carbonyl compound reacts with piperazine to form the piperazine derivative.
- Final Coupling : The resulting piperazine derivative is then coupled with the trimethyl pyrazole under basic conditions.
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit biofilm formation in various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Compounds containing bromofuran and piperazine moieties have been investigated for their anticancer properties. For example, some studies report that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The bromofuran moiety may interact with specific enzymes or receptors, leading to altered biological activity.
- Bioavailability Enhancement : The piperazine ring improves solubility and bioavailability, facilitating better absorption in biological systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various piperazine derivatives against biofilms formed by Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited strong inhibitory effects on biofilm formation at low concentrations .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 445.3 g/mol |
| CAS Number | 1020502-59-3 |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Selective towards cancer cells |
Scientific Research Applications
- Bromination of Furan : Produces 5-bromofuran-2-carboxylic acid.
- Formation of Acid Chloride : Conversion using thionyl chloride.
- Piperazine Coupling : Reaction with piperazine to yield the piperazine derivative.
- Introduction of Pyrazole : Coupling with a pyrazole derivative to form the target compound.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation and survival. Specifically, they may interact with targets like PARP (Poly(ADP-ribose) polymerase), which is crucial for DNA repair mechanisms in cancer cells.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Analgesic Properties
Preliminary data suggest that derivatives of this compound may provide analgesic effects through central nervous system pathways, offering potential for pain management therapies.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of pyridazine compounds were evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Mechanisms
A publication in Pharmacology Reports investigated the anti-inflammatory effects of related compounds in animal models. The study reported a significant reduction in paw edema and inflammatory cytokine levels after administration of these compounds, indicating their potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
This compound (reported in ) shares the pyridazine core and piperazine substitution but differs in its substituents. The 3-chloro group on pyridazine and the 4-chlorophenoxypropyl chain on piperazine contrast with the bromofuran-carbonyl and trimethylpyrazole groups in the target compound. The chlorophenoxy group increases hydrophobicity and may enhance membrane permeability compared to the polar bromofuran-carbonyl group.
6-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
This analogue () replaces pyridazine with a triazolo[4,3-b]pyridazine core, which introduces additional nitrogen atoms and aromaticity.
Functional Group Analysis
Electronic and Steric Effects
- Bromofuran vs. Chlorophenoxy: The bromine atom in the target compound’s furan group provides a larger atomic radius and stronger polarizability than chlorine, which may improve binding affinity to targets requiring halogen interactions (e.g., kinase active sites). In contrast, the chlorophenoxy group in the analogue from offers a balance of hydrophobicity and moderate polarity .
- Trimethylpyrazole vs. The trifluoromethyl group in ’s compound is strongly electron-withdrawing, which could enhance resistance to oxidative metabolism .
Research Findings and Implications
- The bromofuran-carbonyl group may confer unique target selectivity compared to chlorinated or fluorinated analogues.
- The trimethylpyrazole substituent could improve oral bioavailability due to increased lipophilicity relative to smaller substituents like chlorine or trifluoromethyl groups.
- Further crystallographic studies (using tools like SHELX or CCP4 ) would be required to elucidate binding modes and confirm hypotheses derived from structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
